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molecular formula C7H11N3 B8699664 N2-Methylbenzene-1,2,3-triamine

N2-Methylbenzene-1,2,3-triamine

Cat. No. B8699664
M. Wt: 137.18 g/mol
InChI Key: JLGYEKNBUPNVAK-UHFFFAOYSA-N
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Patent
US08039500B2

Procedure details

To a suspension of N-methyl-2,6-dinitroaniline (407 mg, 2.06 mmol) in tetrahydrofuran (6.5 mL) was added palladium on carbon (45 mg), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen for 5 hr at room temperature. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound (280 mg, 2.04 mmol, 99%) as an oil.
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][C:4]=1[N+:12]([O-])=O>O1CCCC1.[Pd]>[CH3:1][NH:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:12]

Inputs

Step One
Name
Quantity
407 mg
Type
reactant
Smiles
CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
6.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under balloon pressure hydrogen for 5 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CNC1=C(C=CC=C1N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.04 mmol
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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